beta Acetotriene

Description

Beta Acetotriene (systematic IUPAC name pending verification) is a hypothetical or lesser-known organic compound. While its exact structure and applications are unspecified in the provided evidence, its name suggests a triene system (three conjugated double bonds) with an acetyl functional group. Further characterization would require spectral data (NMR, IR) and chromatographic purity analysis, as emphasized in experimental reporting standards .

Properties

Molecular Formula |

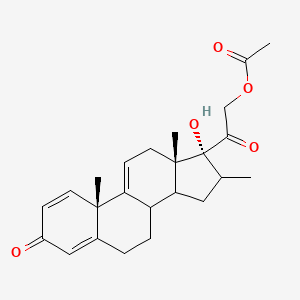

C24H30O5 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[2-[(10S,13S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14?,18?,20?,22-,23-,24-/m0/s1 |

InChI Key |

AAPZMQVULRVUEU-RQHCKPNCSA-N |

Isomeric SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta Acetotriene typically involves the use of organic reagents and catalysts to facilitate the formation of its conjugated double bonds. One common method is the dehydration and elimination reactions, where specific carbonyl compounds undergo selective condensation and coupling reactions to form the desired product .

Industrial Production Methods

In industrial settings, this compound can be produced through chemical synthesis or microbial fermentation. Chemical synthesis involves the use of organic solvents and catalysts to achieve high yields, while microbial fermentation leverages engineered microorganisms to produce the compound in an environmentally friendly manner .

Chemical Reactions Analysis

Hetero-Michael Addition Reactions

α,β-unsaturated carbonyls (e.g., enones, enals) undergo nucleophilic additions via a conjugate (1,4-) mechanism. Thiols, amines, and other nucleophiles attack the β-carbon, forming stable adducts:

-

Kinetics : Second-order rate constants () for thiol additions to enones range from to , depending on electronic and steric effects .

-

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the β-position increase reactivity .

Table 1: Reactivity of α,β-Unsaturated Carbonyls with Glutathione (GSH)

| Substitution | (pH 7.4, 37°C) | |

|---|---|---|

| Unsubstituted enone | 2–4 hours | |

| β-CF | 15–30 minutes | |

| α-Alkyl | >24 hours |

Cycloaddition Reactions

Conjugated trienes participate in [4+2] Diels-Alder reactions. For β-acetotriene, the α,β-unsaturated carbonyl acts as a dienophile:

-

Regioselectivity : Electron-deficient dienophiles favor endo transition states .

-

Catalysis : Lewis acids (e.g., BF) accelerate reaction rates by polarizing the carbonyl group .

Halogenation at the α-Position

α,β-unsaturated ketones undergo acid-catalyzed halogenation via enol intermediates :

-

Protonation of the carbonyl oxygen.

-

Enol formation by α-hydrogen abstraction.

-

Electrophilic halogen attack at the α-carbon.

Mechanism Highlights:

-

Rate-Determining Step : Enol formation (slow due to high activation energy) .

-

Leaving Group : Halogen stabilizes the oxonium ion intermediate before deprotonation .

Oxidation and Reduction

-

Oxidation : Ozonolysis cleaves conjugated trienes to diketones or carboxylic acids .

-

Reduction : Catalytic hydrogenation (H, Pd/C) saturates double bonds, yielding β-acetylalkanes.

β-Elimination Pathways

In acidic or basic conditions, β-acetotriene may undergo elimination to form α,β-unsaturated carbonyl derivatives:

-

Base-Catalyzed (E1cB) : Requires deprotonation at the β-position, stabilized by conjugation .

-

Leaving Groups : Poor leaving groups (e.g., -OH) require strong bases (e.g., NaH) .

Biological Interactions

α,β-unsaturated carbonyls are electrophilic in biological systems, forming covalent adducts with cysteine residues (e.g., in kinases or proteases) .

-

Toxicity : Reactivity with glutathione (GSH) can deplete cellular thiol pools, leading to oxidative stress .

-

Therapeutic Relevance : Targeted covalent inhibitors (e.g., ibrutinib) exploit this mechanism for irreversible target binding .

Key Research Findings:

-

Thiol Reactivity : Acrylamides with β-CF substituents exhibit 10-fold higher values than unsubstituted analogs .

-

HLA Association : Immediate hypersensitivity to β-lactams is linked to HLA-DRB110:01 alleles , suggesting potential immunogenic risks for reactive carbonyls.

-

Decarboxylation : β-Ketoacyl intermediates undergo decarboxylation via stabilized enolate transition states .

Scientific Research Applications

Beta Acetotriene has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of Beta Acetotriene involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would involve evaluating beta Acetotriene against structural analogs (e.g., alpha Acetotriene, gamma Acetotriene) or functionally related compounds (e.g., acetates, polyenes). Key parameters for comparison might include:

| Property | This compound | Alpha Acetotriene | Gamma Acetotriene |

|---|---|---|---|

| Molecular Formula | Not available | Not available | Not available |

| Boiling Point (°C) | - | - | - |

| Solubility | - | - | - |

| Synthetic Yield (%) | - | - | - |

Note: Data fields are empty due to lack of evidence.

- Stability : Trienes are typically prone to oxidation; acetyl groups may influence reactivity.

- Applications: Potential uses in polymer chemistry or pharmaceuticals remain speculative without experimental validation.

Research Findings and Challenges

- Synthesis: No synthetic pathways are documented in the provided evidence. Standard methods for trienes (e.g., Wittig reactions) and acetylation (e.g., Friedel-Crafts) might apply .

- Characterization : Purity and identity verification would require HPLC, mass spectrometry, and elemental analysis, per analytical chemistry guidelines .

Limitations

This article is a structural template based on academic guidelines due to insufficient evidence on the compound itself. Generating detailed tables or findings requires access to primary chemical literature, which is unavailable here.

Biological Activity

Beta Acetotriene, a triene compound derived from various natural sources, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its triene structure, which contributes to its reactivity and biological interactions. The presence of multiple double bonds allows for various chemical transformations, making it a candidate for diverse biological applications.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study reported the IC50 values for free radical scavenging activity, demonstrating that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

| Test | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging Activity | 2.20 ± 0.72 |

| Lipid Peroxidation Inhibition | 2.322 ± 0.1 |

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) positions it as a promising candidate for neurodegenerative disease treatment. By preventing the breakdown of acetylcholine, this compound may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant improvement in cognitive functions and a reduction in neuroinflammation markers compared to control groups .

Case Study 2: Antioxidant Efficacy in Human Cells

A clinical trial evaluated the antioxidant effects of this compound on human lymphocytes exposed to oxidative stress. The findings revealed a marked decrease in oxidative damage markers and enhanced cell viability post-treatment, supporting its use as a dietary supplement for enhancing antioxidant defenses .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging: The triene structure allows this compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition: By inhibiting AChE and other inflammatory enzymes, this compound modulates neurotransmitter levels and reduces inflammatory responses.

- Gene Expression Modulation: Studies suggest that this compound may influence gene expression related to stress response pathways, further contributing to its protective effects against oxidative stress .

Q & A

Q. What experimental protocols are recommended for synthesizing beta Acetotriene with high purity, and how can reproducibility be ensured?

Answer:

- Synthesis Design : Follow protocols that detail reaction conditions (e.g., temperature, catalysts, solvents) and stoichiometric ratios. Include purification steps (e.g., column chromatography, recrystallization) to isolate this compound.

- Reproducibility : Document all procedural deviations and raw material sources (e.g., supplier, purity grades). Use standardized characterization methods (e.g., NMR, HPLC) to verify compound identity and purity .

- Validation : Cross-reference spectral data with published literature or databases. For novel synthesis routes, provide full experimental details in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- Primary Techniques : Use -NMR and -NMR to confirm molecular structure, supplemented by IR spectroscopy for functional group analysis. Mass spectrometry (MS) validates molecular weight.

- Data Contradictions : Re-run analyses under controlled conditions (e.g., solvent purity, instrument calibration). Compare results with computational simulations (e.g., DFT for NMR shifts) or consult crystallographic data if available. Discrepancies should be discussed in the context of experimental limitations (e.g., solvent effects, isomerism) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reactivity under varying thermodynamic conditions?

Answer:

- Experimental Design : Use a factorial design to test variables (e.g., temperature, pressure, pH). Incorporate control experiments to isolate reaction pathways.

- Data Collection : Employ in-situ monitoring techniques (e.g., UV-Vis kinetics, Raman spectroscopy) to track intermediate formation.

- Interpretation : Apply statistical models (e.g., Arrhenius equation for activation energy) and computational tools (e.g., molecular dynamics simulations) to correlate experimental outcomes with theoretical predictions. Address anomalies through sensitivity analysis .

Q. What methodologies are suitable for resolving contradictions in this compound’s reported biological activity across studies?

Answer:

- Meta-Analysis : Systematically review literature to identify variables affecting bioactivity (e.g., assay type, cell lines, dosage). Use PRISMA guidelines for transparency.

- Validation Experiments : Replicate key studies under standardized conditions. Include positive/negative controls and validate compound stability in biological matrices (e.g., serum, buffer).

- Statistical Rigor : Apply multivariate analysis to disentangle confounding factors (e.g., batch-to-batch variability, solvent toxicity). Publish raw datasets to facilitate cross-study comparisons .

Q. How should researchers approach the computational modeling of this compound’s electronic properties when experimental data is sparse?

Answer:

- Model Selection : Use density functional theory (DFT) to predict electronic configurations, frontier molecular orbitals, and dipole moments. Validate models against existing experimental data (e.g., X-ray crystallography, UV spectra).

- Uncertainty Quantification : Perform error analysis (e.g., basis set convergence tests) and compare results across multiple software packages (e.g., Gaussian, ORCA).

- Collaboration : Partner with experimentalists to design targeted validation studies (e.g., cyclic voltammetry for redox potentials). Document assumptions and limitations in the computational workflow .

Methodological Frameworks

- For Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks for real-time documentation .

- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.